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Feature

Voxtalisib (SAR245409, XL765)

Temsirolimus (CCI-779)

Primary Mechanism

Key Molecular
Targets

Development &
Approval Status

Typical Dosing &
Route

Common Treatment-
Related AEs (Grade
1-2)

Frequent Grade =3
AEs

Reported Efficacy (in
key trials)

Dual pan-Class | PI3K and
MTORC1/mTORC2 inhibitor [1] [2]

PI3K p110 isoforms (q, B, y, ) and
MTOR kinase in both mTORC1 &
MTORC2 complexes [1] [2]

Investigational; clinical trials in solid
tumors and gliomas; no current
approvals [1] [5]

Oral (capsule/tablet); MTD: 60 mg QD
or 40 mg BID (tablet) [5]

Nausea (48%), Fatigue (43%), Diarrhea
(24%) [1]

Lymphopenia (13%),

Thrombocytopenia (9%) [1]

In high-grade glioma with TMZ: 4% PR,
68% SD [1]

Allosteric inhibitor of mMTORC1 (a
rapalog) [3] [4]

MTOR via FKBP12 binding,
primarily inhibiting mTORCL1 [3] [4]

Approved for advanced Renal Cell
Carcinoma (RCC) [3]

Intravenous infusion;
recommended dose: 25 mg weekly

[3]

Rash, stomatitis, fatigue [3]

Thrombocytopenia, hyperglycemia,
asthenia [3]

In poor-prognosis RCC: improved
overall survival vs. interferon-a [3]
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Feature Voxtalisib (SAR245409, XL765) Temsirolimus (CCI-779)

Key Drug Attributes Reversible, ATP-competitive inhibitor; Irreversibly bound to mTORC1,
moderate pathway inhibition in skin metabolized to sirolimus; long
biopsies [1] biological half-life [3]

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the different sites of action for Vextalisib and Temsirolimus within the

PI3K/AKT/mTOR signaling pathway, which explains their distinct biological effects.
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Voxtalisib acts as a dual inhibitor by binding to the ATP-binding site of both PI3K and mTOR, directly
blocking the kinase activity of all Class I PI3K isoforms and mTOR in both mTORC1 and mTORC?2
complexes [1] [2]. This comprehensive blockade prevents the feedback activation of AKT that can occur

with mTORC1-only inhibitors [1].

Temsirolimus, a rapalog, works by forming a complex with the FKBP12 protein. This drug-protein complex
then allosterically inhibits mMTORC1 but does not directly target the kinase domain. Consequently, it has
little immediate effect on mTORC2, though prolonged exposure can disrupt mMTORC2 assembly in some cell
types [3] [4].

Key Experimental Data and Protocols

The clinical data for this comparison primarily comes from early-phase trials that established the safety and

preliminary efficacy of each drug.

Voxtalisib: Phase | Dose-Escalation in Solid Tumors [5]

¢ Objective: To determine the safety, maximum tolerated dose (MTD), and pharmacokinetics of a tablet
formulation of Voxtalisib.
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e Study Design: Used a standard "3 + 3" dose escalation design. Patients with advanced solid tumors
received Voxtalisib orally in once-daily (QD) or twice-daily (BID) regimens.
¢ Patient Population: 49 adults with advanced solid tumors.
¢ Key Endpoints:
o Dose-Limiting Toxicities (DLTs): Grade 3 fatigue and Grade 3 rash.
o MTD: Determined to be 60 mg for QD and 40 mg for BID.
o Pharmacokinetics: Plasma exposure generally increased with dose, and no significant drug
accumulation was observed.
o Efficacy: Best response was stable disease in 29% (QD) and 50% (BID) of patients.

Temsirolimus: Phase lll Trial in Advanced Renal Cell Carcinoma

[3]

¢ Objective: To compare the efficacy of Temsirolimus alone or in combination with interferon-a (IFN-a)
against IFN-a alone in previously untreated, poor-prognosis patients with advanced RCC.
e Study Design: International, multi-center, randomized, phase III trial.
e Patient Population: 626 patients with advanced RCC and three or more of six poor-prognostic
factors.
e Key Endpoints:
o Overall Survival (OS): The Temsirolimus-alone group showed a statistically significant
improvement in median overall survival compared to the IFN-a group.
o Safety: The most common grade 3-4 adverse events included hyperglycemia, asthenia, and
thrombocytopenia.
e Outcome: This trial led to the regulatory approval of Temsirolimus for advanced RCC.

Conclusion for Researchers

In summary, the choice between these agents in a research or clinical context depends entirely on the

therapeutic hypothesis:

¢ Voxtalisib represents a strategy for broader pathway inhibition, potentially overcoming limitations of
rapalogs by concurrently targeting PI3K and both mTOR complexes. However, its development
appears to have been halted due to limited efficacy in later-stage trials [5].

e Temsirolimus is a proven, approved agent that validates the therapeutic value of mMTORCL1 inhibition
in specific cancers like RCC, but its use is constrained by its specific mechanism and the potential for
resistance through upstream or compensatory signaling [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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